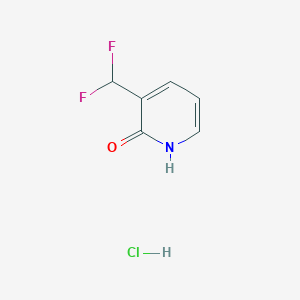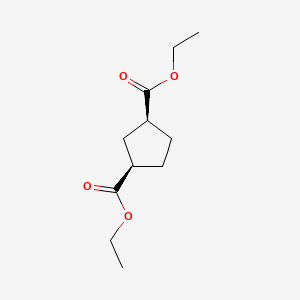
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate: is an organic compound with the molecular formula C11H18O4 It is a diester derivative of cyclopentane, featuring two ethyl ester groups attached to the 1 and 3 positions of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate typically involves the esterification of cyclopentane-1,3-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Cyclopentane-1,3-dicarboxylic acid+2C2H5OHH2SO4rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its ester groups provide reactive sites for further chemical modifications.
Wirkmechanismus
The mechanism of action of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its ester groups, which can undergo hydrolysis, oxidation, or reduction. These reactions can lead to the formation of active intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Dimethyl cyclopentane-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl succinate: A diester with a similar ester functionality but a different carbon backbone.
Diethyl malonate: Another diester with a different carbon backbone and reactivity.
Uniqueness: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of ethyl ester groups
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
diethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3/t8-,9+ |
InChI-Schlüssel |
JQQVLBVQBKQHGD-DTORHVGOSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1CCC(C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


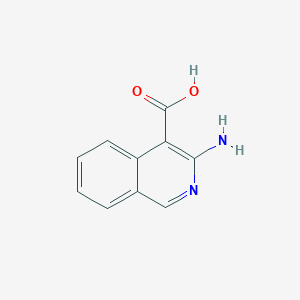

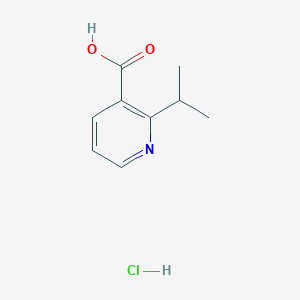
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
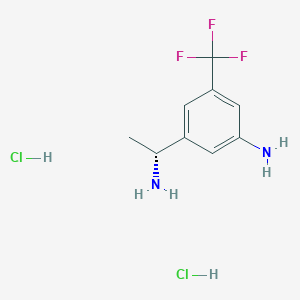
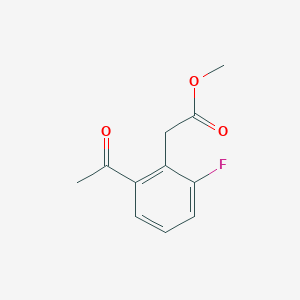
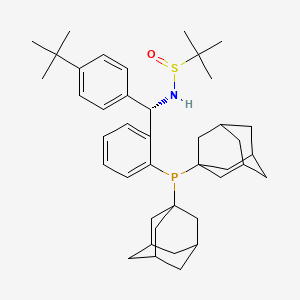

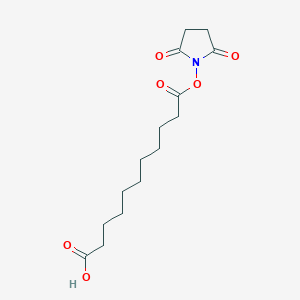
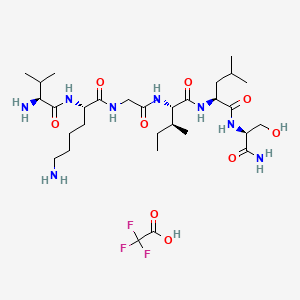
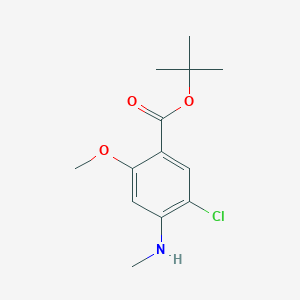
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
